[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol
Description
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative featuring a hydroxymethyl group at the 3-position of the piperidine ring and a 2-chloro-6-fluorobenzyl substituent at the 1-position. Its molecular formula is C₁₃H₁₆ClFNO, with a molecular weight of 263.73 g/mol. The compound is characterized by its halogenated aromatic moiety, which may enhance lipophilicity and influence receptor-binding interactions.
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOANKKEQQAZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192464 | |
| Record name | 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-49-2 | |
| Record name | 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Step
- Starting materials: 2-chloro-6-fluorobenzyl chloride and piperidine.
- Reaction conditions: The nucleophilic substitution is carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or a mixed solvent system of 1,2-dichloroethane and acetonitrile with volume ratios ranging from 1:1 to 2:1.
- Base: Potassium carbonate or sodium hydroxide is commonly used to deprotonate the piperidine nitrogen and promote substitution.
- Temperature: Room temperature stirring for 16 hours is typical to ensure complete conversion.
- Workup: The reaction mixture is diluted with water, and the product is extracted with dichloromethane. The organic layer is washed with water and brine, then dried over magnesium sulfate before solvent removal under reduced pressure.
- Purification: Flash column chromatography using 2.5% methanol in dichloromethane as eluent yields the benzyl-substituted piperidine intermediate.
Reduction to Introduce the Methanol Group
- Intermediate: The benzyl-substituted piperidine intermediate undergoes reduction to introduce the hydroxymethyl group at the 3-position of the piperidine ring.
- Reagents: Boron trifluoride etherate and triethylsilane are used as a reducing system.
- Solvent: A mixed solvent of dichloromethane (DCM) and acetonitrile in a volume ratio of 1:1 to 1:2 is preferred.
- Reaction parameters:
- Molar ratio of boron trifluoride etherate to triethylsilane: 1:1 to 1.5:1.
- Solvent volume: 5–15 mL per mmol of starting material.
- Reaction monitoring by HPLC or TLC until complete disappearance of the precursor.
- Alternative reduction: Sodium hydroxide in methanol followed by triethylsilane and boron trifluoride etherate system can also be employed for stepwise reduction.
- Purification: The crude product is purified by recrystallization from aqueous ethanol (50–100% ethanol) at 50–100 °C or by chromatography.
Recrystallization and Purification
- Solvent: Aqueous ethanol with volume fraction between 50% and 100% or absolute ethanol.
- Volume: 3–10 mL ethanol per mmol of compound.
- Temperature: Recrystallization temperature is maintained between 50 °C and 100 °C.
- Purpose: To obtain the compound in a pure crystalline form suitable for further applications or research use.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent System | Temperature | Reaction Time | Purification Method |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-chloro-6-fluorobenzyl chloride, piperidine, K2CO3 or NaOH | DMF or 1,2-dichloroethane/acetonitrile (1:1 to 2:1) | Room temperature | 16 h | Extraction, Flash Chromatography (2.5% MeOH/DCM) |
| Reduction to Methanol | Boron trifluoride etherate, triethylsilane | DCM/acetonitrile (1:1 to 1:2) | Room temperature | Until completion (monitored by HPLC/TLC) | Recrystallization or Chromatography |
| Recrystallization | Aqueous ethanol or absolute ethanol | Ethanol (50-100%) | 50–100 °C | Variable | Recrystallization |
Research Findings and Optimization Notes
- The use of boron trifluoride etherate combined with triethylsilane is a well-established method for selective reduction of intermediates to alcohols in piperidine derivatives, providing good yields and purity.
- Mixed solvent systems (DCM/acetonitrile) enhance solubility and reaction rates, optimizing the reduction step.
- Recrystallization parameters are critical for obtaining high-purity final product; ethanol concentration and temperature must be carefully controlled.
- Monitoring by HPLC or TLC ensures reaction completeness and prevents over-reduction or side reactions.
- Alternative reduction protocols involving sodium hydroxide/methanol systems prior to triethylsilane/boron trifluoride etherate treatment may improve selectivity in some cases.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential as a pharmacological agent.
Medicine:
Drug Development: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Ring Systems and Substituents
Piperidine vs. Pyrrolidine Derivatives
- [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS 1281212-31-4): Structure: Pyrrolidine (5-membered ring) with a 2-chloro-6-fluorobenzoyl group and hydroxymethyl at the 3-position. Molecular Weight: 257.69 g/mol (C₁₂H₁₃ClFNO₂). Key Differences: The benzoyl group (ketone) introduces greater polarity compared to the benzyl group (ether) in the target compound.
- [1-(Propan-2-yl)piperidin-3-yl]methanol: Structure: Piperidine with an isopropyl group instead of halogenated benzyl. Implications: The absence of halogens and aromatic systems reduces molecular weight (MW: ~171.26 g/mol) and lipophilicity, making it less likely to penetrate lipid membranes compared to the target compound .
Halogenated Benzyl/Benzoyl Derivatives
- 3p: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine: Structure: Piperidine with a methyl-substituted benzyl group and a dioxolane ring. Comparison: The dioxolane group enhances oxygen content, improving solubility but reducing halogen-driven hydrophobic interactions .
Physicochemical Properties
| Compound Name | Core Ring | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Piperidine | 2-Chloro-6-fluorobenzyl | 263.73 | High lipophilicity (Cl/F), moderate solubility |
| [1-(2-Cl-6-F-benzoyl)pyrrolidin-3-yl]methanol | Pyrrolidine | 2-Chloro-6-fluorobenzoyl | 257.69 | Higher polarity (benzoyl), lower logP |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | Pyrrolidine | 6-Fluoropyridinyl | ~220.25 | Enhanced hydrogen bonding (pyridine N) |
| [1-(Propan-2-yl)piperidin-3-yl]methanol | Piperidine | Isopropyl | ~171.26 | Low molecular weight, high solubility |
Key Observations :
Pharmacological Considerations
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:
- Imidazo[1,2-a]pyridine Derivatives (e.g., Cpd S15–S17): These compounds, bearing chlorophenyl and methanol groups, show early safety profiles with moderate CYP450 inhibition, suggesting that the target compound’s halogenated aromatic system may require metabolic stability testing .
Biological Activity
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, a compound with the CAS number 1261230-49-2, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 253.73 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a chloro and fluoro benzyl group.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, investigations into piperidine derivatives have shown that halogen substitutions enhance their antibacterial effectiveness against various strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.0039 | Strong against S. aureus |
| Compound B | 0.0195 | Active against E. coli |
These findings suggest that the presence of halogen atoms in the structure may contribute significantly to the biological activity of related compounds .
The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. For example, piperidine derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can lead to potential applications in treating hyperpigmentation disorders.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study focusing on piperazine derivatives indicated that modifications in the structure could enhance tyrosinase inhibition. The compound 4-(4-fluorobenzyl)piperazin-1-ylmethanone was found to be a competitive inhibitor with an IC value of 0.18 μM, showcasing significant activity compared to standard inhibitors .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of various piperidine derivatives, with some exhibiting MIC values below 1 µg/mL against fungal strains, indicating strong antifungal activity alongside antibacterial effects .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that the introduction of halogen groups enhances the potency of antimicrobial agents derived from piperidine structures. This suggests that this compound may possess similar enhancements due to its chloro and fluoro substituents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, and how is reaction completion monitored?
- Methodology : Synthesis typically involves nucleophilic substitution of a halogenated benzyl group onto a piperidine scaffold, followed by methanol group introduction. For example, fluorination using agents like potassium fluoride in DMSO (as seen in structurally related compounds) may be applied . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity and completion . Triethylamine is often used as a catalyst to facilitate intermediate steps .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodology :
- 1H/13C NMR : To confirm the piperidine ring substitution pattern and benzyl group attachment.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- HPLC : To quantify purity, especially after synthetic steps .
- FTIR : To identify functional groups like hydroxyl (-OH) and C-F/Cl bonds .
Q. What are the key solubility and stability considerations for laboratory handling?
- Methodology :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs .
- Stability : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the benzyl chloride group .
Advanced Research Questions
Q. How can researchers optimize synthetic yields under varying reaction conditions?
- Methodology :
- Solvent Optimization : Test polar aprotic solvents (e.g., DCM, acetonitrile) to enhance nucleophilic substitution efficiency .
- Catalyst Screening : Compare triethylamine with alternatives like DMAP or DBU to improve reaction kinetics .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during benzylation steps .
- Data Analysis : Use design-of-experiments (DoE) software to model interactions between variables (e.g., solvent, catalyst, temperature) .
Q. How do chloro-fluoro substituents influence the electronic reactivity of the benzyl group?
- Methodology :
- Computational Modeling : Perform DFT calculations to map electron density and predict sites for nucleophilic/electrophilic attacks .
- Experimental Validation : Compare reaction rates of chloro-fluoro derivatives with dichloro analogs (e.g., [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol) in substitution reactions .
Q. What strategies resolve contradictions in reported biological activities of piperidine methanol derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying halogen positions) and test in standardized assays (e.g., enzyme inhibition, receptor binding) .
- Meta-Analysis : Cross-reference published data to identify confounding variables (e.g., assay conditions, purity thresholds) .
- Example : A study comparing [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (antimicrobial) and [1-(4-Chlorobenzyl)-piperidin-3-ol (antidepressant) highlights the role of substitution patterns .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
